molecular formula C16H17N3O3S3 B2388811 N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 692762-29-1

N-(6-(N-isobutylsulfamoyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2388811
CAS RN: 692762-29-1
M. Wt: 395.51
InChI Key: XRSKVLLLCIEGCS-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on their structure and the target they interact with. Some benzothiazole derivatives have shown anti-tubercular activity, with better inhibition potency against M. tuberculosis .

Future Directions

The future directions in the research of benzothiazole derivatives could involve the design and development of new benzothiazole derivatives with enhanced biological activity and lesser side effects . Further molecular docking studies could be conducted to search for a potent inhibitor with enhanced anti-tubercular activity .

properties

IUPAC Name

N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S3/c1-10(2)9-17-25(21,22)11-5-6-12-14(8-11)24-16(18-12)19-15(20)13-4-3-7-23-13/h3-8,10,17H,9H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKVLLLCIEGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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